Dimethyl 2-(4-phenoxyphenyl)malonate
Description
Dimethyl 2-(4-phenoxyphenyl)malonate is a malonic acid derivative featuring a phenoxyphenyl substituent at the 2-position of the malonate core. Structurally, it consists of two ester groups (methyl) and a 4-phenoxyphenyl group, which introduces steric bulk and electronic effects due to the ether-linked aromatic ring. Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science due to their reactivity in Michael additions, aldol condensations, and cyclization reactions .
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
dimethyl 2-(4-phenoxyphenyl)propanedioate |
InChI |
InChI=1S/C17H16O5/c1-20-16(18)15(17(19)21-2)12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
InChI Key |
DAOQIZDCGBISPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physical Properties of Malonate Derivatives
Insights:
- Solubility: Polar groups (e.g., amino in ) enhance solubility in polar solvents, while hydrophobic substituents (e.g., phenoxyphenyl) may reduce aqueous solubility.
- Melting Points: Crystalline derivatives like dimethyl 2-(4-aminophenyl)malonate exhibit defined melting points, whereas oily products (e.g., dimethyl 2-(1-methyl-3-oxo...)malonate ) lack such clarity, indicating amorphous nature.
Table 3: Application-Specific Comparisons
Critical Analysis:
- Pharmaceuticals: Fluorinated malonates (e.g., ) are prioritized for bioactivity due to enhanced metabolic stability. The target compound’s phenoxyphenyl group may confer similar advantages but requires empirical validation.
- Materials Science: Bulky malonates (e.g., phenoxyphenyl) could improve thin-film morphology in MOCVD by modulating precursor volatility and decomposition pathways .
- Catalysis : Electron-deficient malonates participate efficiently in asymmetric catalysis, as seen in , whereas electron-rich analogs may require tailored catalysts.
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